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Compound of Interest

Compound Name: trisodium;gold(1+),disulfite

Cat. No.: B096053

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for non-cyanide gold plating on copper substrates,
a critical process in various scientific and industrial applications, including the manufacturing of
medical devices, electronics, and specialized research apparatus. The protocols outlined below
utilize sulfite- and thiosulfate-based gold plating baths, which are safer and more
environmentally friendly alternatives to traditional cyanide-based methods.

Introduction

Gold plating is widely employed for its excellent electrical conductivity, corrosion resistance,
and biocompatibility. Traditional gold plating methods often rely on highly toxic cyanide-based
electrolytes. The development of non-cyanide gold plating processes has become a significant
area of research to mitigate the environmental and health risks associated with cyanide. This
document details two common non-cyanide gold plating systems: sulfite-based and thiosulfate-
based baths, specifically for plating on copper substrates.

Data Presentation: Non-Cyanide Gold Plating Bath
Compositions and Operating Parameters

The following table summarizes the key quantitative data for various non-cyanide gold plating
solutions, providing a comparative overview of their compositions and operational conditions.
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Protocol 1: Sulfite-Based Gold Electroplating

This protocol describes a method for electroplating a bright and hard gold layer onto a copper
substrate using a sulfite-based bath.

1. Materials and Reagents:

o Copper substrate

e Deionized (DI) water

e Acetone

 Alkaline cleaner solution

e Dilute sulfuric acid (e.g., 5-10% v/v)
 Sulfite Gold Plating Solution (see table for composition)
 Platinized titanium anode

e DC power supply

» Beaker or plating tank

e Hot plate with magnetic stirrer

e Thermometer

2. Copper Substrate Preparation: a. Degreasing: Ultrasonically clean the copper substrate in
acetone for 5-10 minutes to remove organic contaminants. b. Alkaline Cleaning: Immerse the
substrate in a hot alkaline cleaner solution (e.g., 60-80°C) for 5-10 minutes to remove any
remaining oils and grease. c. Rinsing: Thoroughly rinse the substrate with DI water. d. Acid
Activation: Dip the substrate in a dilute sulfuric acid solution at room temperature for 30-60
seconds to remove any oxide layer and activate the surface. e. Final Rinsing: Rinse the
substrate thoroughly with DI water and immediately proceed to the plating step to prevent re-
oxidation.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Plating Procedure: a. Bath Preparation: Prepare the sulfite gold plating solution in a beaker
or plating tank according to the formulation in the data table. Heat the solution to the desired
operating temperature (e.g., 50-60°C) and maintain it using a hot plate.[2] b. Electrode Setup:
Place the platinized titanium anode in the plating bath. Connect the anode to the positive
terminal and the copper substrate (cathode) to the negative terminal of the DC power supply. c.
Electroplating: Immerse the prepared copper substrate into the plating bath. Apply a constant
current density (e.g., 1-2 mA/cm?2) and begin agitation (e.g., magnetic stirring).[2] Plate for the
required duration to achieve the desired gold thickness. d. Post-Plating Rinsing: After plating,
turn off the power supply, remove the substrate from the bath, and rinse it thoroughly with DI
water. e. Drying: Dry the plated substrate with a stream of nitrogen or in a clean oven at a low
temperature.

4. Post-Plating Analysis: a. Adhesion Test: Perform a tape test by firmly applying and then
rapidly removing adhesive tape from the plated surface. The absence of any lifted gold
indicates good adhesion.[5] b. Porosity Test: Expose the plated part to nitric acid vapor. The
appearance of corrosion spots indicates pores in the gold layer that expose the underlying
copper or nickel.[6]

Protocol 2: Thiosulfate-Sulfite Based Gold
Electroplating

This protocol is suitable for applications requiring lower plating temperatures, making it ideal for
delicate electronic components.

1. Materials and Reagents:
o Copper substrate

e Deionized (DI) water

e Acetone

« Alkaline cleaner solution
e Dilute sulfuric acid

o Thiosulfate-Sulfite Gold Plating Solution (see table for composition)
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Platinized titanium anode

DC power supply

Plating cell

Water bath or other temperature control system

2. Copper Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol
1 (Degreasing, Alkaline Cleaning, Rinsing, Acid Activation, Final Rinsing).

3. Plating Procedure: a. Bath Preparation: Prepare the thiosulfate-sulfite gold plating solution
as per the data table. Adjust the pH to the specified range (e.g., 4.6-4.8) and bring the solution
to the operating temperature (e.g., 25-30°C).[3] b. Electrode Setup: Arrange the anode and
cathode (copper substrate) in the plating cell and connect them to the DC power supply. c.
Electroplating: Immerse the copper substrate in the bath and apply the recommended current
density (e.g., 0.5 A/dm?).[3] Plate for the calculated time to achieve the target thickness. d.
Post-Plating Rinsing and Drying: After plating, rinse the substrate thoroughly with DI water and
dry it.

4. Post-Plating Analysis: a. Conduct adhesion and porosity tests as described in Protocol 1.

Visualizations
Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Non-Cyanide Gold
Plating on Copper Substrates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096053#procedure-for-non-cyanide-gold-plating-on-
copper-substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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